![molecular formula C23H28O5 B14781950 [2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14781950.png)
[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione is a synthetic steroid compound. It is structurally related to other steroids and has been studied for its potential biological and pharmacological activities. This compound is characterized by its unique chemical structure, which includes an acetyloxy group and a hydroxyl group attached to a pregnane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 11-position.
Acetylation: Addition of the acetyloxy group at the 21-position.
Formation of the triene structure:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Selection of starting materials: High-purity steroid precursors.
Optimization of reaction conditions: Temperature, pressure, and catalysts are carefully controlled.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the triene structure can be reduced to form saturated compounds.
Substitution: The acetyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of 11-keto or 11-aldehyde derivatives.
Reduction: Formation of saturated steroids.
Substitution: Formation of derivatives with different functional groups at the 21-position.
Scientific Research Applications
(11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione has been studied for various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory and anti-cancer activities.
Industry: Used in the development of steroid-based pharmaceuticals and other products.
Mechanism of Action
The mechanism of action of (11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and cellular responses. The acetyloxy and hydroxyl groups play crucial roles in its biological activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A corticosteroid with anti-inflammatory properties.
Dexamethasone: Another corticosteroid used for its potent anti-inflammatory and immunosuppressant effects.
Betamethasone: Similar to dexamethasone, used for its anti-inflammatory properties.
Uniqueness
(11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione is unique due to its specific structural features, such as the acetyloxy group at the 21-position and the triene structure. These features contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H28O5 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H28O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h7-10,16-17,19,21,26H,4-6,11-12H2,1-3H3/t16?,17?,19?,21?,22-,23-/m0/s1 |
InChI Key |
ABGUZAVIFZZDDZ-XNFGFZKNSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CCC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid](/img/structure/B14781874.png)
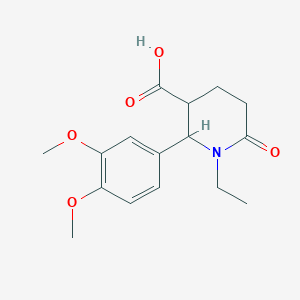
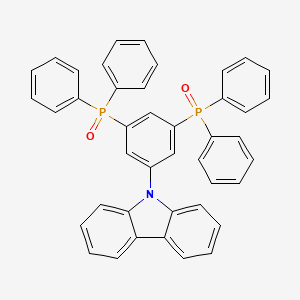
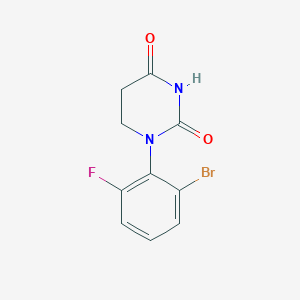
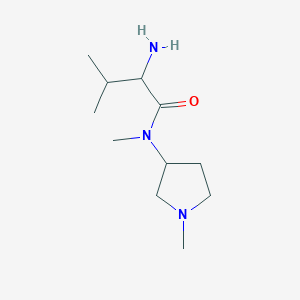
![3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14781914.png)

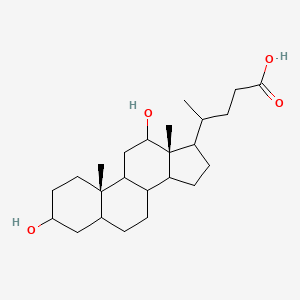
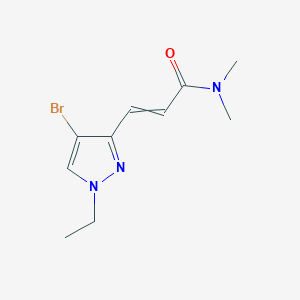
![1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline](/img/structure/B14781949.png)
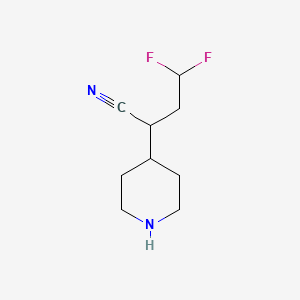

![[6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone](/img/structure/B14781970.png)
![(7aR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14781974.png)
